Ethyl 4-formyl-1,3-thiazole-2-carboxylate

Description

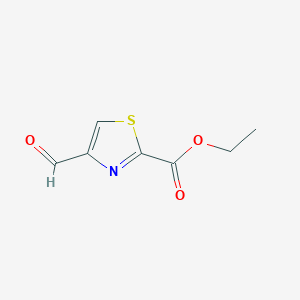

Ethyl 4-formyl-1,3-thiazole-2-carboxylate is a thiazole-based heterocyclic compound featuring a formyl group at the 4-position and an ethyl ester moiety at the 2-position. Thiazole derivatives are renowned for their biological activities and applications in medicinal chemistry, agrochemicals, and materials science . The formyl group offers a reactive site for further functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name |

ethyl 4-formyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-2-11-7(10)6-8-5(3-9)4-12-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGICZLOVQODMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4-formyl-1,3-thiazole-2-carboxylate typically involves the reaction of 2-thiazolecarboxylic acid with ethyl alcohol in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 4-formyl-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

Hydrolysis: The ethyl ester group can be cleaved under basic or acidic conditions, yielding 2-thiazolecarboxylic acid, 4-formyl-.

Aldol Condensation: The formyl group can participate in aldol condensations with other carbonyl compounds under basic or acidic conditions.

Substitution Reactions: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions due to the presence of reactive positions.

Common reagents used in these reactions include water for hydrolysis, bases or acids for aldol condensation, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 4-formyl-1,3-thiazole-2-carboxylate has numerous applications in scientific research:

Heterocyclic Chemistry: It serves as a versatile building block for synthesizing various pharmaceutical and agrochemical compounds.

Organic Synthesis: The presence of formyl and ester groups makes it a useful intermediate or precursor in organic synthesis.

Pharmaceutical Research: Thiazole derivatives are often explored for their potential pharmaceutical applications, including antimicrobial, antifungal, and antitumor activities.

Biological Studies: The compound’s unique structure allows it to interact with biological systems, making it valuable in biochemical and pharmacological research.

Mechanism of Action

The mechanism of action of Ethyl 4-formyl-1,3-thiazole-2-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity and reactive positions enable it to participate in donor-acceptor, nucleophilic, and oxidation reactions . These interactions can activate or inhibit biochemical pathways, enzymes, or receptors, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Thiazole-2-carboxylate Derivatives

Thiazole-2-carboxylate derivatives vary significantly in their substituents, leading to differences in molecular properties, synthesis routes, and applications. Below is a detailed comparison with key analogs:

Structural and Molecular Properties

Research Findings and Structural Insights

- Crystallographic Data : Ethyl 2-phenyl-5-CF₃-thiazole-4-carboxylate adopts a nearly coplanar structure (dihedral angle: 5.15° between thiazole and phenyl rings), favoring π-π stacking interactions in crystal lattices .

- Thermochemical Stability : Density functional theory (DFT) studies (e.g., B3LYP functional) validate the stability of thiazole derivatives, with exact-exchange terms improving accuracy in predicting atomization energies .

- SHELX Validation : Structural validation tools like SHELXL ensure precise refinement of thiazole derivatives’ crystallographic data .

Biological Activity

Ethyl 4-formyl-1,3-thiazole-2-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's mechanisms of action, biological targets, and relevant research findings, including case studies and data tables that highlight its efficacy.

This compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The structural formula can be represented as:

This compound features a formyl group (-CHO) and an ethyl ester group (-COOEt), which are critical for its biological activity.

Target Interactions

Thiazole derivatives, including this compound, primarily interact with various biological targets such as:

- DNA : These compounds can induce DNA damage through the formation of double-strand breaks.

- Enzymes : They may act as enzyme inhibitors by binding to active sites and preventing substrate interactions.

Mode of Action

The interaction with DNA leads to significant cellular effects:

- Induction of cell cycle arrest at the G2 phase.

- Activation of apoptotic pathways resulting in cell death.

Anticancer Activity

Several studies have reported the anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated:

- Cytotoxic effects against various cancer cell lines.

- Inhibition of tumor cell proliferation through apoptosis induction.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.2 | Induces apoptosis via DNA damage |

| Similar Thiazole Derivative | HeLa (Cervical Cancer) | 12.5 | Inhibits cell cycle progression |

| Another Thiazole Compound | A549 (Lung Cancer) | 8.0 | Promotes oxidative stress |

Study on Antitumor Activity

A recent study evaluated the anticancer activity of this compound against multiple cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of approximately 12 µM against HeLa cells. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways and DNA fragmentation assays confirmed the induction of DNA damage.

Research on Enzyme Inhibition

Another study focused on the enzyme inhibitory potential of thiazole derivatives. This compound was tested for its ability to inhibit specific kinases involved in cancer progression. The results indicated that this compound could effectively inhibit kinase activity with an IC50 value of around 20 µM, suggesting its potential as a therapeutic agent in targeted cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.